Methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate
Description
Methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Properties
IUPAC Name |
methyl 4-(5-methyl-1,2-oxazol-3-yl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5-3-6(10-15-5)7(11)4-8(12)9(13)14-2/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHMUIBPLJDJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)CC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.
Esterification: The resulting isoxazole derivative is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential analgesic, anti-inflammatory, and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- Methyl 3-(4-chlorophenyl)isoxazole-5-carboxylate
- Methyl 2,4-dioxo-4-phenylbutanoate
Uniqueness
Methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate is unique due to the presence of both the isoxazole ring and the dioxobutanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, including cytotoxicity assays, antibacterial properties, and structure-activity relationships.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound contains an isoxazole ring, which is often associated with various biological activities. Its structural features contribute to its interactions with biological targets, making it a subject of interest in drug development.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound and related compounds against various cancer cell lines. The findings indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Case Study: Cytotoxicity Assays
In one study, derivatives of this compound were tested against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines using the sulforhodamine B (SRB) assay. The results are summarized in Table 1:
| Compound | MCF7 IC50 (µM) | HCT116 IC50 (µM) | Huh7 IC50 (µM) |
|---|---|---|---|
| This compound | 8.3 ± 0.8 | 11.4 ± 0.2 | 8.0 ± 1.0 |
| Doxorubicin (DOXO) | 0.22 ± 0.02 | 0.14 ± 0.05 | 0.23 ± 0.02 |
| 5-Fluorouracil (5-FU) | 21.0 ± 0.75 | 14.1 ± 0.26 | 18.4 ± 1.1 |
| Sorafenib | 6.5 ± 0.5 | 14.6 ± 0.2 | 11.0 ± 0.6 |
The IC50 values indicate that this compound has a moderate level of cytotoxicity against these cancer cell lines compared to established chemotherapeutics like doxorubicin and sorafenib .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that this compound exhibits significant antibacterial activity.
Case Study: Antibacterial Assays
In a recent investigation, the compound was tested against several Gram-positive and Gram-negative bacteria using standard minimum inhibitory concentration (MIC) methods:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | <0.01 |
| Escherichia coli | <0.05 |
| Bacillus cereus | <0.03 |
| Enterobacter cloacae | <0.004 |
The results demonstrated that this compound was more effective than traditional antibiotics such as ampicillin . This suggests its potential utility in treating infections caused by resistant bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.
Key Findings in SAR
- Isoxazole Ring : The presence of the isoxazole moiety is critical for the observed cytotoxic and antimicrobial activities.
- Substituents : Variations in substituents on the dioxobutanoate framework significantly influence potency against cancer cells and bacteria.
- Selectivity : The compound shows selective toxicity towards cancer cells over normal cells, indicating a promising therapeutic index for further development .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate, and how can purity be ensured?
Methodological Answer: The synthesis typically involves condensation reactions between isoxazole derivatives and dioxobutanoate precursors. A validated approach includes:
- Step 1: Synthesis of the 5-methylisoxazole moiety via hydroxylamine hydrochloride and sodium acetate-mediated cyclization of ethyl 2-(ethoxymethylene)-3-oxobutanoate ().
- Step 2: Coupling with a dioxobutanoate ester. Transesterification or nucleophilic acyl substitution under anhydrous conditions (e.g., dichloromethane or ethanol solvents) is commonly employed ().
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures >95% purity. Analytical HPLC with UV detection (λ = 254 nm) confirms purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- NMR Spectroscopy: and NMR in deuterated solvents (e.g., CDCl) identify key functional groups (e.g., methylisoxazole protons at δ 2.4–2.6 ppm, dioxobutanoate carbonyls at δ 170–175 ppm).
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H] at m/z 226.06 for CHNO).
- FTIR: Peaks at 1720–1750 cm confirm ester and ketone carbonyl groups .
Advanced Questions
Q. How can researchers evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Studies: Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC over 24–72 hours.
- Metabolite Identification: LC-MS/MS detects spontaneous degradation products like 4-(5-methylisoxazol-3-yl)-2-oxobutanoate, analogous to EC 2.6.1.63-mediated conversion of similar dioxobutanoates ().
- pH-Dependent Stability: Test stability in acidic (pH 2.0) and alkaline (pH 9.0) conditions to simulate gastrointestinal or lysosomal environments .
Q. What computational methods predict the compound’s bioactivity and metabolic pathways?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to dock the compound into target receptors (e.g., enzymes or microbial proteins). Validate docking poses via RMSD calculations (e.g., LigRMSD) ().
- ADMET Prediction: Tools like AdmetSAR or SwissADME predict absorption, toxicity, and cytochrome P450 interactions. For example, logP >2 suggests moderate lipophilicity, requiring formulation optimization.
- Metabolic Pathway Mapping: Systems biology tools (e.g., KEGG Mapper) identify potential enzymatic targets, such as aminotransferases (EC 2.6.1.63) .
Q. How does the compound interact with enzymes like EC 2.6.1.63, and what techniques assess this?
Methodological Answer:
- Enzyme Kinetics: Use recombinant EC 2.6.1.63 (kynurenine—oxoglutarate transaminase) in vitro. Measure activity via UV-Vis spectroscopy (λ = 330 nm) tracking 4-(2-aminophenyl)-2,4-dioxobutanoate formation.
- Inhibitor Screening: Pre-incubate the compound with the enzyme and substrate (L-kynurenine). IC values quantify inhibition potency.
- Crystallography: Co-crystallize the compound with the enzyme to resolve binding modes (e.g., Synchrotron X-ray diffraction) .
Q. What methodologies assess the compound’s antimicrobial activity?
Methodological Answer:
- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-Kill Curves: Expose bacteria to 2×MIC and plate aliquots at 0, 4, 8, and 24 hours to assess bactericidal vs. bacteriostatic effects.
- Mechanistic Studies: Fluorescence microscopy with propidium iodide evaluates membrane disruption. Synergy with β-lactams is tested via checkerboard assays .
Data Contradictions and Resolutions
- Synthetic Yield Variability: reports ~70% yield for isoxazole synthesis, while describes lower yields (~50%) for similar dioxobutanoate derivatives. Resolution: Optimize stoichiometry (excess hydroxylamine) and reaction time.
- Enzymatic Specificity: EC 2.6.1.63 may act on structurally related dioxobutanoates (), but substrate promiscuity requires validation via competitive inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
